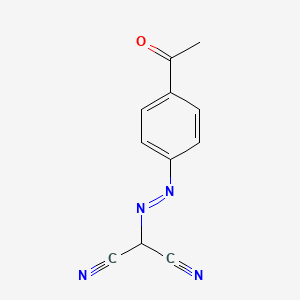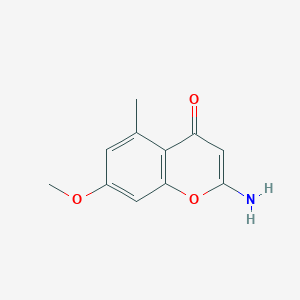
2-amino-7-methoxy-5-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-methoxy-5-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chromenone core with amino, methoxy, and methyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methoxy-5-methyl-4H-chromen-4-one typically involves the condensation of substituted resorcinols with benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis method is efficient and yields the desired chromenone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methoxy-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, chromanol derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-7-methoxy-5-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and neuroprotective agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-methoxy-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-amino-7-methoxy-5-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one: This compound has a phenyl group instead of an amino group, leading to different biological activities.
4-hydroxy-2-quinolones: These compounds share a similar core structure but have different substituents, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activities.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-7-methoxy-5-methylchromen-4-one |
InChI |
InChI=1S/C11H11NO3/c1-6-3-7(14-2)4-9-11(6)8(13)5-10(12)15-9/h3-5H,12H2,1-2H3 |
InChI Key |
ARWBKCHKIDULBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(O2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


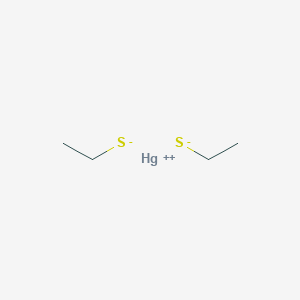
![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)
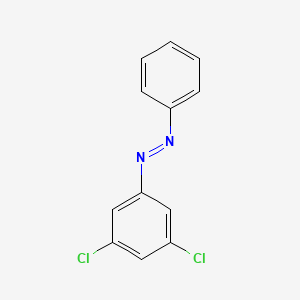
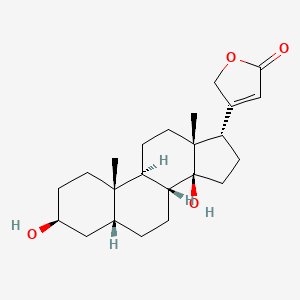
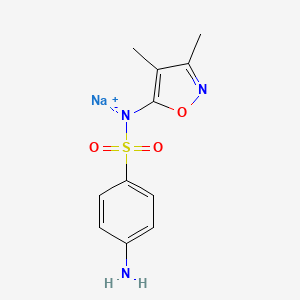

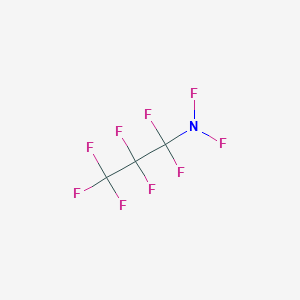
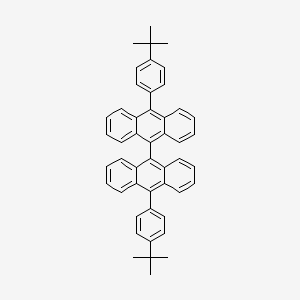
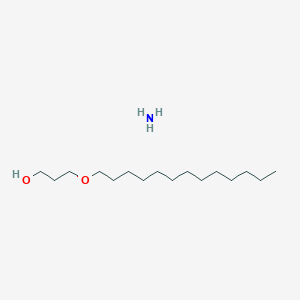
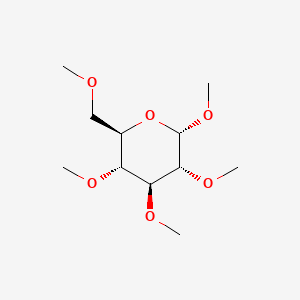
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
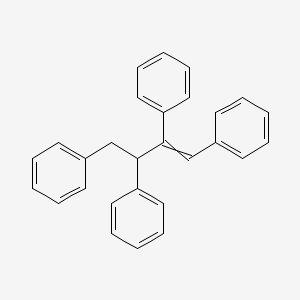
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
